1-(2,3-Bis(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2,3-Bis(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H14OS2 and a molecular weight of 226.36 g/mol It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylthiophenol with propan-2-one under specific reaction conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2,3-Bis(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2,3-bis(methylthio)phenyl)propan-2-ol.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-Bis(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1,3-Bis(methylthio)-2-propanol: This compound has a similar structure but with an alcohol group instead of a ketone.
3,3-Bis(methylthio)-1-phenyl-2-propen-1-one: This compound has a similar phenyl ring with methylthio groups but differs in the position and type of the carbonyl group
Properties
Molecular Formula |
C11H14OS2 |
---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14OS2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
ASNYZTJHNMOIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)SC |
Origin of Product |
United States |
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